molecular formula C11H15FN2O5 B1202994 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil CAS No. 83546-42-3

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil

Cat. No.: B1202994
CAS No.: 83546-42-3
M. Wt: 274.25 g/mol
InChI Key: SWFJAJRDLUUIOA-IBCQBUCCSA-N
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Preparation Methods

The synthesis of 2’-fluoro-5-ethylarabinosyluracil typically involves the following steps:

Chemical Reactions Analysis

2’-Fluoro-5-ethylarabinosyluracil undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-fluoro-5-ethylarabinosyluracil involves its incorporation into DNA during replication, leading to the inhibition of DNA synthesis and cell proliferation. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts their normal function . This results in the inhibition of tumor cell growth and proliferation.

Comparison with Similar Compounds

2’-Fluoro-5-ethylarabinosyluracil is unique among nucleoside analogs due to its specific structural modifications, which confer distinct biological properties. Similar compounds include:

These compounds share some similarities in their chemical structure and biological activity but differ in their specific modifications and resulting properties.

Properties

IUPAC Name

5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFJAJRDLUUIOA-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232433
Record name 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83546-42-3
Record name 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083546423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-DEOXY-2-FLUOROARABINOFURANOSYL)-5-ETHYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGF6PBM87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Reactant of Route 2
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Reactant of Route 3
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Reactant of Route 4
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Reactant of Route 5
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Reactant of Route 6
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil

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